molecular formula C16H14ClN5O B2561066 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1394651-34-3

6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2561066
CAS No.: 1394651-34-3
M. Wt: 327.77
InChI Key: QCHOJXINYYFBCX-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Coupling with Phenyl Ring: The triazole moiety is then coupled with a phenyl ring through a substitution reaction.

    Introduction of the Pyridine Ring: The phenyl-triazole intermediate is further reacted with a pyridine derivative, often through a cross-coupling reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized triazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide has several research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
  • 6-chloro-N-[2-(4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide

Uniqueness

  • Structural Features : The presence of the ethyl group on the triazole ring distinguishes it from similar compounds, potentially altering its biological activity and chemical reactivity.
  • Biological Activity : The unique substitution pattern may confer distinct pharmacological properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

6-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-2-22-10-19-21-15(22)12-5-3-4-6-13(12)20-16(23)11-7-8-14(17)18-9-11/h3-10H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHOJXINYYFBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=CC=C2NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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